molecular formula C8H3ClF4O B066318 3-Fluoro-5-(trifluoromethyl)benzoyl chloride CAS No. 171243-30-4

3-Fluoro-5-(trifluoromethyl)benzoyl chloride

Cat. No. B066318
M. Wt: 226.55 g/mol
InChI Key: BGAKSLBTFLVNAH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, a closely related compound, involves a three-step process starting from 1,3-bis(trifluoromethyl)benzene. The process includes bromination, carboxylation, and chlorination, achieving a total yield of 61.7%. This method is characterized by its economic value and simplicity (Zhou Xiao-rui, 2006).

Molecular Structure Analysis

The molecular structure of 3-Fluoro-5-(trifluoromethyl)benzoyl chloride is characterized by the presence of fluorine atoms, which significantly influence its reactivity and properties. The trifluoromethyl group, in particular, contributes to the compound's unique electronic characteristics, enhancing its reactivity in various chemical contexts.

Chemical Reactions and Properties

3-Fluoro-5-(trifluoromethyl)benzoyl chloride undergoes a range of chemical reactions, leveraging its reactive functional groups. For example, it participates in [3 + 2] cycloaddition reactions, providing a direct strategy for incorporating fluorine atoms and fluoroalkyl groups into pyrazole cores (Nan Zhang et al., 2023). Additionally, its reactivity is explored in the synthesis of various fluorinated heterocyclic compounds, highlighting its versatility in organic synthesis (S. Buscemi et al., 2005).

Scientific Research Applications

  • Synthesis of Quinazolinones : 2-Fluoro substituted benzoyl chlorides, similar to 3-Fluoro-5-(trifluoromethyl)benzoyl chloride, are used in the synthesis of 4(3H)-quinazolinones. These compounds have shown moderate activity against tumor cell lines (Deetz, Malerich, Beatty, & Smith, 2001).

  • Synthesis of Nucleosides and Nucleotides : The compound is involved in the synthesis of specific nucleosides, which are important for pharmaceutical applications (Maruyama, Takamatsu, Kozai, Satoh, & Izawa, 1999).

  • Drug Intermediates : It serves as an intermediate in drug synthesis, showcasing its importance in pharmaceutical chemistry (Zhou, 2006).

  • Trifluoromethylation Reactions : Utilized in trifluoromethylation reactions of inorganic and organic acid chlorides, indicating its role in introducing trifluoromethyl groups in various compounds (Dukat & Naumann, 1985).

  • Synthesis of Pyrazolo[1,5-a]pyrimidine Analogues : This compound is used in the synthesis of 3-fluoro pyrazolo[1,5-a]pyrimidine analogues, starting from fluoro acetonitrile and benzoyl chloride, highlighting its role in creating novel compounds (Bel Abed, Mammoliti, Lommen, & Herdewijn, 2013).

  • Synthesis of α-Trifluoromethyl α-Amino Acids : It's instrumental in synthesizing α-trifluoromethyl α-amino acids with aromatic, heteroaromatic, and ferrocenyl subunits in the side chain (Burger, Hennig, Tsouker, Spengler, Albericio, & Koksch, 2006).

  • Synthesis of Benzoxazole Derivatives : Used in the synthesis of benzoxazole derivatives, demonstrating its versatility in organic synthesis (Vosooghi, Arshadi, Saeedi, Mahdavi, Jafapour, Shafiee, & Foroumadi, 2014).

  • Polymer Chemistry Applications : Applied in polymer chemistry, specifically in post-polymerization reactions of Diels-Alder polyphenylenes (Fujimoto, Sorte, Bell, Poirier, Park, Maurya, Lee, & Kim, 2018).

  • Palladium-Catalyzed Trifluoromethylation : It is relevant in the palladium-catalyzed trifluoromethylation of aryl chlorides, showing its role in modifying aromatic compounds for various applications (Cho, Senecal, Kinzel, Zhang, Watson, & Buchwald, 2010).

Safety And Hazards

“3-Fluoro-5-(trifluoromethyl)benzoyl chloride” is classified as a skin corrosive substance (Skin Corr. 1B) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has a flash point of 74 °C (closed cup) . The compound should be handled with appropriate personal protective equipment, including dust masks, eyeshields, and gloves .

properties

IUPAC Name

3-fluoro-5-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4O/c9-7(14)4-1-5(8(11,12)13)3-6(10)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAKSLBTFLVNAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333987
Record name 3-Fluoro-5-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-(trifluoromethyl)benzoyl chloride

CAS RN

171243-30-4
Record name 3-Fluoro-5-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-5-(trifluoromethyl)benzoyl Chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Martín López - 2022 - diposit.ub.edu
[eng] The present Thesis is divided in three chapters: 1. Design and synthesis of new soluble epoxide hydrolase inhibitors (sEHI) The synthesis of new soluble epoxide hydrolase …
Number of citations: 3 diposit.ub.edu
EF DiMauro, J Newcomb, JJ Nunes… - Journal of medicinal …, 2008 - ACS Publications
The lymphocyte-specific kinase (Lck), a member of the Src family of cytoplasmic tyrosine kinases, is expressed in T cells and natural killer (NK) cells. Genetic evidence, including …
Number of citations: 36 pubs.acs.org

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